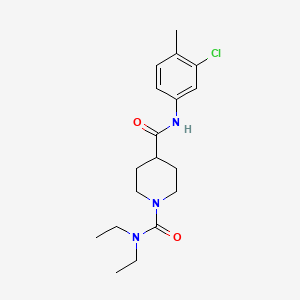![molecular formula C19H21F2N3O2 B5414234 N-(2,4-difluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5414234.png)
N-(2,4-difluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine.
Introduction of the 3-methoxyphenyl group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine ring.
Attachment of the 2,4-difluorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Acetylation: The final step involves the acetylation of the piperazine nitrogen with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
- N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
- N-(2,4-difluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the specific positioning of the methoxy and difluorophenyl groups, which can influence its pharmacological properties and interactions with biological targets.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2/c1-26-16-4-2-3-15(12-16)24-9-7-23(8-10-24)13-19(25)22-18-6-5-14(20)11-17(18)21/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHMBNGOWFHNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone](/img/structure/B5414154.png)
![2-{[4-ALLYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-CHLOROBENZYL)ACETAMIDE](/img/structure/B5414160.png)

![2-[(2-PYRIMIDINYLSULFANYL)METHYL]IMIDAZO[1,2-A]PYRIDINE](/img/structure/B5414178.png)
![4-(hydroxymethyl)-1-[(2'-methoxy-3-biphenylyl)carbonyl]-4-azepanol](/img/structure/B5414192.png)
![N-{[(1R*,5S*,6r)-3-acetyl-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-[4-(methylthio)benzyl]prop-2-en-1-amine](/img/structure/B5414202.png)
![(2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5414216.png)


![6-({3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5414240.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5414242.png)
![N-{[1-(4-isopropylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5414244.png)
![2-bromo-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5414250.png)
![2-(1H-indol-3-ylmethylene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5414256.png)
